molecular formula C10H8N4S B14626036 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- CAS No. 56935-53-6

5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl-

Cat. No.: B14626036
CAS No.: 56935-53-6
M. Wt: 216.26 g/mol
InChI Key: ATOHPFLGNLKIGG-UHFFFAOYSA-N
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Description

5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- typically involves multi-step reactions. One common method includes the conversion of dodecanoyl chloride to dodecanimidoyl chlorides, followed by the formation of imidoylisothiocyanate derivatives. These derivatives are then converted to thiourea derivatives, which finally yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it has been found to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

56935-53-6

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-amino-2-imino-3-phenyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C10H8N4S/c11-6-8-9(12)14(10(13)15-8)7-4-2-1-3-5-7/h1-5,13H,12H2

InChI Key

ATOHPFLGNLKIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=N)C#N)N

Origin of Product

United States

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